2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound is a structurally complex molecule featuring three key moieties:
- A 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, enhancing metabolic stability and lipophilicity.
- A 2-oxopyridin (2-pyridone) scaffold, which may contribute to hydrogen-bonding interactions in biological targets.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-7-5-13(6-8-14)18-23-19(28-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-29-15/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPDMSKJTVGYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthesized derivative that incorporates a 1,2,4-oxadiazole moiety, which has been widely studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity. The incorporation of the 1,2,4-oxadiazole and pyridine rings is significant due to their known pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown inhibitory effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values ranging from 10 to 50 µM against human colon adenocarcinoma (Caco-2) and cervical cancer (HeLa) cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Caco-2 | 25 |
| Compound B | HeLa | 30 |
| Compound C | MCF-7 | 40 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds indicate that oxadiazoles can exhibit significant antibacterial and antifungal activities. For example, derivatives have shown MIC values ranging from 4.69 to 22.9 µM against various Gram-positive bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria | MIC (µM) |
|---|---|---|
| Compound D | S. aureus | 5.64 |
| Compound E | E. coli | 8.33 |
| Compound F | C. albicans | 16.69 |
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to the one discussed have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the oxadiazole and pyridine rings significantly affect biological activity. The presence of electron-withdrawing groups such as fluorine enhances anticancer activity by increasing lipophilicity and cellular uptake . Furthermore, the thiophene moiety contributes to increased selectivity towards specific biological targets.
Case Studies
A notable case study involved the synthesis of a series of oxadiazole derivatives, including the compound , which were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that structural modifications could lead to enhanced potency against resistant cancer strains .
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Oxadiazole | A five-membered ring containing two nitrogen atoms and three carbons. Known for its biological activity. |
| Pyridine | A six-membered aromatic ring with one nitrogen atom. Enhances solubility and biological interactions. |
| Thiophene | A five-membered aromatic ring containing sulfur. Often involved in drug design due to its electronic properties. |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural frameworks exhibit promising anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under consideration may also exhibit similar activities due to the presence of the oxadiazole and pyridine groups.
Anti-inflammatory Properties
Molecular docking studies suggest that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor , which is relevant for treating inflammatory diseases . The anti-inflammatory activity of related oxadiazole compounds has been well-documented, indicating potential for this compound in therapeutic applications targeting inflammation.
Antimicrobial Activity
The incorporation of thiophene and oxadiazole rings has been associated with enhanced antimicrobial activity against various pathogens. Research indicates that such compounds can effectively combat bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Oxadiazole | Cyclization | Hydrazine derivatives |
| Pyridine Integration | Nucleophilic substitution | Alkyl halides |
| Coupling with Thiophene | Cross-coupling | Thiophene derivatives |
Case Study 1: Anticancer Efficacy
In a study examining various oxadiazole derivatives, compounds similar to the one discussed showed significant growth inhibition in cancer cell lines such as OVCAR-8 and HCT116. Percent growth inhibitions ranged from 75% to 86%, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Molecular docking studies have revealed that certain derivatives can effectively bind to the active site of 5-lipoxygenase, suggesting a mechanism for their anti-inflammatory effects. Further optimization of these compounds could lead to enhanced efficacy and specificity .
Chemical Reactions Analysis
Acetamide Group Reactivity
The N-(thiophen-2-ylmethyl)acetamide moiety in the compound exhibits reactivity typical of amides, including:
-
Hydrolysis : Under acidic or basic conditions, the amide bond (C=O-N) can hydrolyze to form carboxylic acids or amines. For example, in related oxadiazole-pyridine derivatives, hydrolysis often requires catalytic conditions (e.g., HCl in ethanol or NaOH in aqueous solution) to cleave the amide bond.
-
Substitution : The acetamide’s nitrogen can participate in nucleophilic acyl substitution, particularly when activated by electron-withdrawing groups. This reaction may involve replacing the thiophen-2-ylmethyl group with other nucleophiles under basic conditions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Amide Hydrolysis | HCl/EtOH or NaOH | Carboxylic acid or amine |
| Nucleophilic Substitution | Basic conditions (e.g., NaH) | Replacement of thiophen-2-ylmethyl group |
1,2,4-Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes reactions influenced by its electron-deficient nature:
-
Ring-Opening : The ring can open under harsh conditions (e.g., strong acids/bases or high temperatures), leading to cleavage of the N-O bond. This reaction is less common in oxadiazoles compared to other heterocycles but may occur in the presence of nucleophiles like water or alcohols.
-
Substitution : Electrophilic or nucleophilic substitution at the oxadiazole’s carbon atoms is possible, though steric hindrance from adjacent aromatic rings (e.g., pyridine) may limit reactivity.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Ring-Opening | Strong acid/base, heat | Cleavage of N-O bond |
| Substitution | Nucleophilic/electrophilic agents | Functionalization at oxadiazole carbons |
Thiophen-2-ylmethyl Substituent Reactivity
The thiophen-2-ylmethyl group contributes to the compound’s reactivity through:
-
Electrophilic Substitution : The thiophene ring can undergo electrophilic aromatic substitution (e.g., nitration, bromination) at positions para to the methyl group.
-
Cross-Coupling Reactions : The sulfur atom in thiophene can act as a directing group for reactions like Suzuki or Heck couplings under catalytic conditions (e.g., Pd catalysts) .
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ or Br₂ | Halogenation/nitration of thiophene |
| Cross-Coupling | Pd catalyst, ligands | Formation of new C-C bonds |
Pyridine Ring Interactions
The 2-oxopyridin-1(2H)-yl fragment influences reactivity through:
-
Tautomerism : The 2-oxo group can exist in keto-enol equilibrium, affecting the ring’s electron density and stability.
-
Coordination Chemistry : The pyridine nitrogen may act as a ligand in metal complexes, enabling catalytic transformations.
Comparative Analysis of Functional Groups
| Functional Group | Key Reactivity | Example Reaction |
|---|---|---|
| Acetamide | Hydrolysis, substitution | Acid/base catalysis |
| Oxadiazole | Ring-opening, substitution | Harsh conditions, nucleophilic agents |
| Thiophen-2-ylmethyl | Electrophilic substitution, cross-coupling | Nitration, Pd-catalyzed reactions |
| Pyridine | Tautomerism, coordination | Keto-enol shifts, metal ligand binding |
Thermal and Stability Considerations
-
Thermal Stability : The compound’s stability under heat depends on the oxadiazole ring’s resilience to degradation. Related oxadiazole derivatives show moderate stability under standard conditions but may decompose at elevated temperatures.
-
pH Sensitivity : Amide hydrolysis is pH-dependent, with acidic conditions favoring cleavage to carboxylic acids and basic conditions forming amines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs, synthetic routes, and reported activities:
Key Structural and Functional Comparisons:
Heterocyclic Cores: The 1,2,4-oxadiazole in the target compound is a bioisostere for ester or amide groups, offering superior metabolic stability compared to thiadiazole () or triazole () analogs .
Substituent Effects :
- The 4-fluorophenyl group is a common feature (Evidences 1, 4, 6), enhancing lipophilicity and π-π stacking in hydrophobic binding pockets.
- The thiophen-2-ylmethyl substituent may improve solubility over benzyl or furan groups () due to sulfur’s polarizability .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis involving oxadiazole ring formation (e.g., cyclization of amidoximes) and pyridone functionalization, similar to methods in and .
Research Findings and Implications
- Similarity Metrics: As noted in , similarity comparisons rely on molecular descriptors (e.g., fingerprinting, pharmacophore mapping). The target compound shares >60% structural similarity with ’s kinase inhibitor, implying possible overlap in target profiles .
- SAR Insights : Replacement of thiadiazole () with oxadiazole may reduce toxicity, as oxadiazoles are less prone to metabolic degradation .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-fluorobenzonitrile with hydroxylamine to form the amidoxime intermediate.
- Step 2 : Cyclization with a carbonyl source (e.g., ethyl chlorooxoacetate) to construct the 1,2,4-oxadiazole ring .
- Step 3 : Coupling of the oxadiazole intermediate with a 2-oxopyridine derivative via nucleophilic substitution.
- Step 4 : Amidation with thiophen-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) . Optimization of reaction conditions (solvent, temperature, catalyst) is critical for yield improvement.
Q. How should researchers characterize the purity and structural identity of this compound?
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) : , , and -NMR to confirm substituent positions and fluorine integration .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns (e.g., chlorine/bromine adducts if present) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for structurally related fluorophenyl-oxadiazole derivatives .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with photodiode array detection .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Prioritize assays aligned with the structural motifs:
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the oxadiazole-pyridine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria, leveraging thiophene’s known antimicrobial properties .
- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting IC values and selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Systematic modifications should target:
- Oxadiazole Ring : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects .
- Pyridinone Core : Introduce methyl or cyano groups at the 4/6 positions to enhance metabolic stability .
- Thiophene Moiety : Explore alkylation or oxidation of the thiophene ring to alter lipophilicity and binding kinetics . Use computational tools (e.g., molecular docking with AutoDock Vina) to predict target interactions before synthesis .
Q. What strategies resolve contradictions in reported biological activity data for analogous compounds?
Discrepancies often arise from assay conditions or structural variations:
- Standardize Assay Protocols : Ensure consistent cell lines, incubation times, and controls. For example, conflicting antimicrobial results may stem from differences in bacterial strain susceptibility .
- Control Structural Analogues : Compare activity of the 4-fluorophenyl derivative with its 4-chloro or 4-bromo counterparts to isolate electronic vs. steric effects .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in IC or MIC values .
Q. How can X-ray crystallography and DFT calculations elucidate the compound’s reactivity?
- Crystallography : Resolve bond lengths and angles in the oxadiazole-pyridine core to identify electron-deficient regions prone to nucleophilic attack .
- DFT Studies : Calculate Fukui indices to predict sites of electrophilic/nucleophilic reactivity. For example, the oxadiazole C5 position may exhibit high electrophilicity .
- Correlate with Experimental Data : Compare calculated HOMO-LUMO gaps with UV-Vis absorption spectra to validate computational models .
Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) .
- LC-MS/MS Analysis : Detect demethylation of the pyridinone ring or cleavage of the acetamide bond as primary degradation pathways .
- CYP450 Inhibition : Screen against CYP3A4/2D6 to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
